molecular formula C10H11N3O2 B8307991 1-Ethyl-3-methyl-5-nitro-1H-indazole

1-Ethyl-3-methyl-5-nitro-1H-indazole

Cat. No. B8307991
M. Wt: 205.21 g/mol
InChI Key: VLYAXVNSCZXHEI-UHFFFAOYSA-N
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Patent
US08133909B2

Procedure details

To a solution of 3-methyl-5-nitro-1H-indazole (1.50 g, 8.44 mmol, commercially available) in dry DMF (30 mL) under Argon was added NaH (0.43 g, 17.79 mmol) portionwise at 0° C. After 30 min, ethyl iodide (1.98 g, 1.03 mL, 12.7 mmol) was added and the mixture stirred at ambient temperature for 1 h then quenched by the addition of H2O (2 mL), concentrated and redissolved in EtOAc (30 mL) then washed with H2O (3×15 mL). The combined aqueous layers were extracted with EtOAc (3×15 mL) and the combined organic layers dried over Na2SO4, filtered and concentrated. Purification by chromatography (SiO2, heptane:ethyl acetate=95:5 to 50:50) afforded the title compound (1.17 g, 67%) as a yellow solid. MS m/e: 206.0 [M+H]−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=2)[NH:4][N:3]=1.[H-].[Na+].[CH2:16](I)[CH3:17]>CN(C=O)C>[CH2:16]([N:4]1[C:5]2[C:10](=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=2)[C:2]([CH3:1])=[N:3]1)[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NNC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
0.43 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.03 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched by the addition of H2O (2 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in EtOAc (30 mL)
WASH
Type
WASH
Details
then washed with H2O (3×15 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with EtOAc (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (SiO2, heptane:ethyl acetate=95:5 to 50:50)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N1N=C(C2=CC(=CC=C12)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.